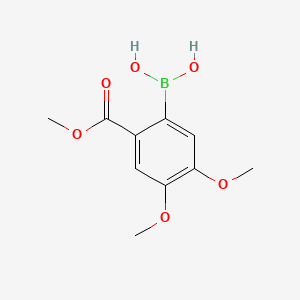

(4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid

Descripción

(4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid (CAS: 510737-64-1) is a boronic acid derivative featuring a phenyl ring substituted with methoxy groups at positions 4 and 5 and a methoxycarbonyl group at position 2 (Figure 1). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, including pharmaceuticals and materials . Its pinacol ester derivative (CAS: 1201566-80-4) is also documented, which enhances stability during synthetic applications .

The electron-donating methoxy groups and electron-withdrawing methoxycarbonyl group create a unique electronic environment, influencing its reactivity, solubility, and interactions in biological systems. These properties make it a candidate for drug discovery, particularly in enzyme inhibition studies .

Propiedades

IUPAC Name |

(4,5-dimethoxy-2-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO6/c1-15-8-4-6(10(12)17-3)7(11(13)14)5-9(8)16-2/h4-5,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELMPXWFMDIKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C(=O)OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585982 | |

| Record name | [4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-49-8 | |

| Record name | [4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Palladium-Catalyzed Coupling to Form Intermediate

- Reactants: Azabenzobornene and 4,5-dimethoxy-2-(methoxycarbonyl)phenylboronic acid.

- Catalyst: Palladium acetate (Pd(OAc)2).

- Conditions: Room temperature, 1 hour reaction time.

- Outcome: Formation of an intermediate (Intermediate 1) with a high yield (~90%).

- Purification: Solvent evaporation under reduced pressure followed by silica gel column chromatography.

- Characterization: Confirmed by 1H NMR and 13C NMR spectra.

This step highlights the stability and reactivity of the boronic acid under mild coupling conditions, suitable for further synthetic transformations.

Step 2: Conversion to Further Intermediates

- Dissolution of Intermediate 1 in an organic solvent.

- Addition of trifluoroacetic acid or trifluoromethanesulfonic acid at room temperature to obtain Intermediate 2.

- Subsequent methylation, oxidation, and reduction steps lead to the final product nitidine chloride.

Although these steps focus on downstream products, the initial preparation and isolation of the boronic acid are critical for the overall synthetic efficiency.

Alternative Preparation via Borylation of Aromatic Precursors

Literature reports describe the synthesis of related phenylboronic acids via:

- Borylation of p-bromo aromatic compounds: For example, 2-amino-4-(methoxycarbonyl)phenylboronic acid was synthesized from p-bromo toluene derivatives through borylation, oxidation, nitration, esterification, and hydrogenation. This multi-step approach can be adapted for 4,5-dimethoxy substituted analogs by selecting appropriate starting materials.

Reaction Conditions and Solvents

- Typical solvents: Dichloromethane, methanol, or other inert organic solvents.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of boronic acid.

- Temperature: Room temperature or slightly elevated depending on catalyst and substrate.

- Catalysts: Palladium acetate with suitable ligands for selective coupling.

Data Table Summarizing Key Preparation Parameters

Research Findings and Notes

- The palladium-catalyzed coupling is efficient and provides high yields of the boronic acid intermediate.

- The presence of electron-donating methoxy groups and methoxycarbonyl substituents influences the reactivity and stability of the boronic acid.

- The preparation method is scalable and suitable for industrial applications, as demonstrated by its use in the synthesis of complex alkaloid derivatives like nitidine chloride.

- Alternative synthetic routes involving borylation of brominated aromatic compounds offer flexibility for structural analog synthesis.

- Proper handling under inert atmosphere and purification ensures the boronic acid's stability and prevents degradation.

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

Aryl boronic acids are widely used in palladium-catalyzed Suzuki–Miyaura couplings to form biaryl structures. The reactivity of (4,5-dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid depends on its electronic and steric properties:

-

Electronic Effects : The electron-withdrawing methoxycarbonyl group (-COOMe) at the 2-position enhances electrophilicity, facilitating transmetalation with palladium intermediates .

-

Steric Effects : The 4,5-dimethoxy substituents introduce steric hindrance, potentially slowing transmetalation compared to simpler aryl boronic acids .

Table 1: Comparative Reactivity in Suzuki Coupling

Boronic Acid-Mediated Condensations

This compound participates in Brønsted acid-co-catalyzed reactions to form heterocycles:

-

Chromene Synthesis : Reacts with α,β-unsaturated carbonyl compounds via benzodioxaborinine intermediates, followed by electrocyclic ring closure (analogous to Snieckus’ method) .

-

Key Factors :

Example Reaction Pathway :

-

Nagata Alkylation : Formation of a boronate ester intermediate.

-

Fragmentation : Generates ortho-quinone methide.

Stability and Side Reactions

-

Protonolysis Risk : The electron-deficient aryl ring reduces susceptibility to protodeboronation compared to electron-rich analogs .

-

Oxidative Deborylation : May occur under aerobic conditions unless inert atmospheres are maintained .

Table 2: Stability Under Varying Conditions

| Condition | Observation | Source |

|---|---|---|

| Aqueous NaOH (1M) | Slow decomposition over 24h | |

| Dry DMSO, N₂ atmosphere | Stable for >1 week | |

| Air, room temperature | Partial oxidation to phenol |

Functional Group Compatibility

-

Methoxycarbonyl Group : Stable under Suzuki conditions but may hydrolyze in strongly acidic/basic media.

-

Methoxy Substituents : Provide steric shielding, reducing undesired C–H borylation side reactions .

Synthetic Modifications

Aplicaciones Científicas De Investigación

Synthetic Applications

2.1 Suzuki-Miyaura Coupling

One of the primary applications of (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the methoxycarbonyl group enhances its reactivity and selectivity in these reactions .

2.2 Building Blocks for Drug Development

The compound serves as a versatile building block in the design and synthesis of various drug candidates. Its ability to modify existing pharmacophores allows researchers to explore new therapeutic avenues, particularly in developing selective inhibitors for various biological targets .

Medicinal Chemistry Applications

3.1 Anticancer Activity

Research indicates that boronic acids have significant potential as anticancer agents due to their ability to inhibit proteasome activity—a critical pathway in cancer cell survival. This compound may contribute to this field by serving as a scaffold for developing novel proteasome inhibitors .

3.2 Antibacterial and Antiviral Properties

The compound also shows promise in antibacterial and antiviral applications. Boronic acids can interact with bacterial enzymes, potentially disrupting critical metabolic pathways. This feature is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Case Studies and Research Findings

Table 1: Summary of Research Studies Involving Boronic Acids

Mecanismo De Acción

The mechanism of action of (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The boronic acid group interacts with molecular targets through reversible covalent bonding, which is crucial for its reactivity and selectivity in various applications .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations and Structural Analogues

The biological and chemical profiles of boronic acids are highly dependent on substituent patterns. Key analogues include:

Table 1: Structural Analogues and Key Properties

- Electron-Donating vs. In contrast, chloro or fluoro substituents (e.g., CAS: 1256354-93-4) increase electrophilicity, favoring covalent bond formation in inhibition .

- Steric Effects : Methyl substituents (e.g., CAS: 355836-08-7) introduce steric bulk, reducing binding affinity in enzyme pockets but improving stability in hydrophobic environments .

Enzyme Inhibition:

- β-Lactamases : Nitrophenyl and carboxyphenyl boronic acids (e.g., 1KDS, 1KDW) exhibit Ki values in the µM range due to strong interactions with AmpC β-lactamase’s catalytic serine . The target compound’s methoxycarbonyl group may mimic transition states in hydrolysis, but its larger size could reduce binding efficiency.

- Histone Deacetylases (HDACs): Boronic acids with phenoxy-methyl substituents (e.g., CAS: N/A in ) show potent inhibition (IC₅₀ ~1 µM), outperforming trichostatin A. The target compound’s methoxy groups may enhance solubility but lack the optimal geometry for HDAC binding .

Table 3: Inhibitory Activity of Selected Analogues

Actividad Biológica

(4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids, including this compound, exhibit their biological effects primarily through the formation of reversible covalent bonds with diols and amino acids. This property allows them to modulate enzyme activities and interact with biomolecules effectively. Notably, boronic acids can inhibit proteasome activity, which is crucial for protein degradation and cell cycle regulation.

Biological Activities

The compound has shown promise in various biological activities:

- Anticancer Activity : Similar to other boronic acid derivatives like bortezomib, this compound has potential as an anticancer agent. It may inhibit proteasome function, leading to apoptosis in cancer cells .

- Antibacterial Properties : Some studies have indicated that phenylboronic acid derivatives can inhibit β-lactamases, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .

- Anti-inflammatory Effects : Boron compounds have been noted for their anti-inflammatory properties, which could be relevant in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Anticancer Studies : Research has demonstrated that boron-containing compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, bortezomib's mechanism involves the inhibition of the 26S proteasome, leading to increased levels of pro-apoptotic factors . Similar mechanisms are anticipated for this compound.

- Antibacterial Efficacy : A study evaluating phenylboronic acid derivatives showed significant antibacterial activity against clinical strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The derivatives exhibited synergistic effects when combined with existing antibiotics . This suggests that this compound may also enhance antibiotic efficacy.

- Inflammation Models : In vitro studies have indicated that boron compounds can modulate inflammatory pathways. For example, certain derivatives have been shown to reduce pro-inflammatory cytokine production in macrophages .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid to ensure high purity?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation. Critical steps include protecting the methoxycarbonyl group to prevent undesired side reactions and using anhydrous conditions to avoid hydrolysis of the boronic acid moiety. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential. Analytical characterization via -NMR (e.g., δ 3.8–4.2 ppm for methoxy groups) and -NMR confirms structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies methoxy (δ 3.8–4.2 ppm) and aromatic protons (δ 6.5–7.5 ppm). -NMR confirms boronic acid presence (δ 25–35 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] at m/z 268.1).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects hydrolyzed byproducts .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The boronic acid reacts with aryl/heteroaryl halides in the presence of Pd catalysts (e.g., Pd(PPh)) and bases (e.g., NaCO) in solvents like THF or DMF. Key parameters include maintaining anhydrous conditions (to prevent boronic acid oxidation/hydrolysis) and optimizing reaction temperature (60–100°C). Post-reaction, aqueous workup removes unreacted boronic acid, and column chromatography isolates the biaryl product .

Advanced Research Questions

Q. How does the oxidation stability of this compound compare to its ester derivatives under physiological conditions?

- Methodological Answer : Free boronic acids oxidize faster than their ester counterparts. For example, in HO-rich environments (mimicking oxidative stress), the free acid converts to phenol derivatives within 22 minutes (50% conversion), while pinacol boronic esters require >27 minutes. Stability studies using -NMR to monitor oxidation kinetics and alizarin red S (ARS) affinity assays reveal that ester hydrolysis rates do not directly correlate with oxidation rates, suggesting distinct mechanisms .

Q. What strategies mitigate hydrolysis of this compound in aqueous solutions during biological assays?

- Methodological Answer :

- Diol Stabilization : Co-incubate with diols (e.g., sorbitol or mannitol) to form boronate esters, shifting equilibrium toward the stabilized complex and reducing free boronic acid hydrolysis .

- pH Control : Maintain solutions at pH 7.4–8.5 to slow hydrolysis (acidic conditions accelerate degradation).

- Low-Temperature Storage : Store solutions at 4°C to reduce hydrolysis rates by 40–60% compared to room temperature .

Q. How does the compound interact with glycoproteins, and what techniques quantify these interactions?

- Methodological Answer : The boronic acid moiety binds vicinal diols on glycoproteins (e.g., sialic acid residues). Techniques include:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip; measure binding kinetics (K = 10–10 M) for glycoproteins like fetuin .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating glycoprotein solutions into boronic acid samples .

Q. How do steric and electronic effects of substituents influence the reactivity of this boronic acid in catalytic systems?

- Methodological Answer :

- Steric Effects : The 4,5-dimethoxy groups hinder rotation around the C-B bond, reducing reactivity with bulky substrates.

- Electronic Effects : Methoxycarbonyl at position 2 withdraws electron density via resonance, polarizing the B-OH bond and enhancing electrophilicity. Comparative DFT calculations (e.g., Bader charge analysis) and Hammett σ values quantify these effects. Experimental validation involves competing cross-coupling reactions with electron-rich vs. electron-poor aryl halides .

Data Contradiction Analysis

Q. Why do some studies report conflicting oxidation rates for boronic acids vs. esters?

- Methodological Answer : Discrepancies arise from differing experimental conditions. For example:

- Equilibrium Dynamics : Boronic esters exist in equilibrium with free acid and diol. In aqueous solutions, hydrolysis competes with oxidation, complicating rate measurements. ARS affinity assays (ranking diol-boronic acid affinities) and kinetic modeling disentangle these processes .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize boronic acids, slowing oxidation, while protic solvents (e.g., MeOH) accelerate it. Standardizing solvent systems (e.g., PBS buffer) resolves inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.